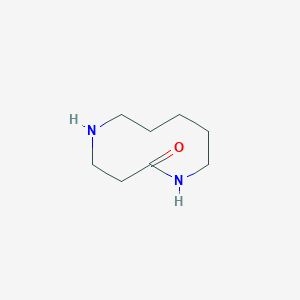

1,5-Diazecan-2-one

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, form the bedrock of a substantial portion of known organic compounds. nih.gov Their prevalence is particularly pronounced in pharmaceuticals and natural products. 1,5-Diazecan-2-one is a member of this extensive family, specifically a diazacyclic compound, meaning it incorporates two nitrogen atoms within its ten-membered ring structure. The presence of a lactam, a cyclic amide, within this framework further defines its chemical character and potential reactivity.

Historical Perspectives on Macrocyclic Lactams and Diazacyclic Systems

The study of macrocyclic lactams has a rich history, spurred by the discovery of naturally occurring antibiotics like penicillin, which features a strained four-membered β-lactam ring. um.esnih.gov This discovery ignited a wave of research into the synthesis and biological activity of lactams of varying ring sizes. Concurrently, the development of diazacyclic systems, such as the benzodiazepines, revolutionized medicinal chemistry by introducing a new class of psychoactive drugs. isca.mewikipedia.orgnih.govijtsrd.com The first synthesis of a 1,5-benzodiazepine derivative was reported in the early 20th century, laying the groundwork for future explorations into larger, more complex diazacyclic structures. ijtsrd.com The convergence of these two fields—macrocyclic lactams and diazacyclic systems—has paved the way for the investigation of compounds like this compound.

Significance of 10-Membered Diazacyclic Architectures in Contemporary Chemical Synthesis

Ten-membered rings occupy a challenging yet rewarding niche in chemical synthesis. chinesechemsoc.org Their construction is often complicated by unfavorable enthalpic and entropic factors during cyclization. However, the conformational flexibility and unique spatial arrangement of functional groups offered by these medium-sized rings make them attractive scaffolds for targeting complex biological macromolecules. The incorporation of two nitrogen atoms, as seen in this compound, provides handles for further functionalization and can impart specific physicochemical properties, such as hydrogen bonding capabilities and basicity, which are crucial for molecular recognition and biological activity. chinesechemsoc.org

Overview of Research Trajectories for this compound and its Analogues

While dedicated research on the specific compound this compound is limited, the broader class of 10-membered diazacyclic lactams is the subject of ongoing investigation. Current research trajectories focus on the development of novel synthetic methodologies to access these challenging ring systems efficiently and stereoselectively. nih.govnih.govsustech.edu.cn Key strategies include ring-expansion reactions, which have shown promise in constructing medium-sized lactams. nih.govnih.govrsc.org Furthermore, there is a growing interest in exploring the conformational landscape of these molecules and their potential applications as peptidomimetics and in materials science. The exploration of analogues, such as the well-established benzodiazepines, continues to provide valuable insights into the structure-activity relationships of diazacyclic compounds. isca.menih.govresearchgate.net

Interactive Data Table: Properties of Related Diazacyclic Compounds

Below is an interactive table summarizing key properties of related diazacyclic compounds, offering a comparative context for the potential characteristics of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Ring Size | Heteroatoms | Key Structural Feature |

| This compound | C8H16N2O | 156.23 | 10 | 2 x Nitrogen | Lactam |

| 1-Methyl-1,4-diazepan-5-one | C6H12N2O | 128.17 | 7 | 2 x Nitrogen | Lactam |

| Diazepam | C16H13ClN2O | 284.74 | 7 | 2 x Nitrogen | Benzodiazepine (B76468) |

| 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | C9H10N2O | 162.19 | 7 | 2 x Nitrogen | Benzodiazepine |

Structure

3D Structure

Properties

IUPAC Name |

1,5-diazecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c11-8-4-7-9-5-2-1-3-6-10-8/h9H,1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZICGOVGFZMGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCCC(=O)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1,5 Diazecan 2 One and Its Derivatives

Retrosynthetic Analysis of the 1,5-Diazecan-2-one Core Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages called disconnections. lkouniv.ac.inajrconline.org

The core of this compound is a 10-membered macrocyclic lactam. The primary disconnection strategy for such a structure involves breaking the amide bond, which is a common and reliable bond-forming reaction in the forward synthesis. researchgate.net This C-N bond disconnection leads to a linear amino acid precursor.

A logical disconnection of the this compound ring is at the amide bond (C2-N1). This leads to a ω-amino acid precursor, specifically 10-aminodecanoic acid with a nitrogen at the 5-position. This precursor contains both the necessary amine and carboxylic acid functionalities for the subsequent cyclization.

Another key disconnection can be made at the C5-N6 bond or other C-N or C-C bonds within the acyclic precursor to simplify it further into smaller, more readily available fragments. For instance, the linear precursor can be further disconnected to reveal simpler building blocks like a diamine and a dicarboxylic acid derivative.

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

| This compound | Amide (C2-N1) | Acyl cation and an amine | ω-Amino carboxylic acid |

| This compound | C-N and C-C bonds | Diamine and dicarbonyl synthons | 1,4-Diaminobutane (B46682) and a 6-carbon dicarbonyl compound |

Classical Synthetic Routes to Diazacyclic Lactams

The synthesis of diazacyclic lactams like this compound generally relies on cyclization and condensation reactions.

A primary method for forming the lactam ring in this compound is through intramolecular amidation of a suitable linear precursor. slideshare.net This involves the formation of an amide bond between an amine and a carboxylic acid (or its activated derivative) within the same molecule. The success of this cyclization is often dependent on high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

The linear precursor, an ω-amino acid, can be synthesized through various multi-step sequences. The cyclization is then typically promoted by coupling agents or by activating the carboxylic acid group.

| Precursor | Reaction Condition | Product | Notes |

| N-(5-aminopentyl)-5-aminopentanoic acid | High dilution, coupling agent (e.g., DCC, EDC) | This compound | Favors intramolecular cyclization |

| Methyl N-(5-aminopentyl)-5-aminopentanoate | Base or heat | This compound | Intramolecular aminolysis |

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various unsaturated rings, including macrocycles containing heteroatoms like nitrogen. wikipedia.orgorganic-chemistry.org RCM utilizes metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to form a new double bond within a molecule from two existing terminal alkenes, with the concurrent release of a small volatile molecule like ethylene. wikipedia.org

For the synthesis of a this compound derivative, a diene precursor containing both an amide and an amine functionality would be required. The RCM reaction would form an unsaturated 10-membered ring, which could then be hydrogenated to yield the saturated this compound core. The versatility of RCM allows for the synthesis of a wide range of ring sizes, from 5- to 30-membered rings and larger. organic-chemistry.orgdrughunter.com

| Diene Precursor | Catalyst | Product | Yield (%) |

| Diene-containing amino amide | Grubbs' Catalyst (1st or 2nd Gen) | Unsaturated 1,5-diazecen-2-one | Variable, depends on substrate and conditions |

| Diene-containing amino amide | Hoveyda-Grubbs Catalyst | Unsaturated 1,5-diazecen-2-one | Often improved for specific substrates |

Condensation reactions, particularly those forming diazepine (B8756704) and benzodiazepine (B76468) rings, provide a strategic approach to the synthesis of related diazacyclic structures. nih.govnih.gov These reactions typically involve the condensation of a diamine with a dicarbonyl compound or its equivalent.

For this compound, a potential route involves the condensation of a 1,4-diaminobutane derivative with a precursor containing two carbonyl functionalities or their masked equivalents, separated by a suitable carbon chain. The reaction often requires a catalyst, such as an acid or a metal salt, to facilitate the imine formation and subsequent cyclization. nih.govmdpi.comijtsrd.com While much of the literature focuses on the synthesis of benzodiazepines from o-phenylenediamines, the underlying principles can be adapted for the synthesis of saturated, larger ring systems. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| 1,4-Diaminobutane | Adipoyl chloride | Base | Dimeric products or linear polyamides favored |

| 1,4-Diaminobutane | Hexanedial | Acid catalyst | Intermediate diimine, potential for cyclization |

| o-Phenylenediamine (B120857) | Ketones | H-MCM-22, TCT, etc. nih.govmdpi.com | 1,5-Benzodiazepines |

The table highlights common reactants for related diazepine syntheses, illustrating the general condensation strategy.

Condensation Reactions Utilizing Suitable Precursors

Diamine and Dicarbonyl Compound Condensation Pathways

The condensation of a diamine with a dicarbonyl compound is a foundational strategy for the synthesis of nitrogen-containing heterocycles. While specific examples detailing the synthesis of the saturated this compound via this route are not extensively documented, the principles are well-established in the synthesis of its unsaturated, aromatic analogue, 1,5-benzodiazepine. This reaction typically involves the cyclocondensation of an o-phenylenediamine with a β-dicarbonyl compound, ketone, or α,β-unsaturated carbonyl compound. nih.govmdpi.comijtsrd.com

The general mechanism involves the initial formation of a Schiff base (imine) between one amino group of the diamine and a carbonyl group, followed by an intramolecular cyclization and dehydration to form the seven-membered diazepine ring. researchgate.net The reaction is often promoted by acid catalysts. ijtsrd.com For instance, the first reported synthesis of a 1,5-benzodiazepine involved the condensation of o-phenylenediamine with acetylacetone. ijtsrd.com A wide array of catalysts, including Brønsted and Lewis acids, have since been employed to improve yields and reaction conditions. ijtsrd.com This fundamental approach, by substituting the aromatic o-phenylenediamine with an aliphatic diamine such as 1,5-diaminopentane and a suitable dicarbonyl precursor, provides a theoretical pathway to the this compound core.

Multi-component Reactions for Macrocyclic Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, represent a highly efficient strategy for building complex molecular scaffolds. researchgate.net MCRs offer significant advantages in terms of atom economy, procedural simplicity, and the ability to generate diverse molecular libraries. researchgate.netnih.gov

In the context of diazepine synthesis, MCRs have been powerfully applied, particularly for creating diverse 1,4- and 1,5-benzodiazepine derivatives. aminer.cnrsc.org Isocyanide-based MCRs, such as the Ugi reaction, are prominent in this field, allowing for the rapid assembly of complex acyclic precursors that can undergo subsequent cyclization to form the benzodiazepine ring. rsc.orgnih.gov Other strategies include Mannich-type reactions, which provide direct, one-pot access to the diazepine core. researchgate.netnih.gov While specific MCRs for the de novo synthesis of the this compound macrocycle are not prominent in the literature, these established MCR methodologies for related diazepines provide a strategic blueprint for the convergent assembly of suitable linear precursors that could be cyclized to form the target macrocycle.

Modern Catalytic Approaches in this compound Synthesis

Modern catalysis offers powerful tools for constructing complex cyclic architectures with high efficiency and selectivity. These approaches are crucial for overcoming the challenges associated with macrocyclization, such as unfavorable entropic factors.

Organocatalysis in Macrocyclization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a vital tool in synthesis, avoiding the cost and potential toxicity of metal-based catalysts. In the context of forming macrocyclic lactams similar to this compound, organocatalysts are particularly useful as coupling reagents for the key intramolecular cyclization step.

For example, in the synthesis of 1,5-diazocin-2-ones, an eight-membered ring system analogous to this compound, the phosphonium-based coupling reagent BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) has proven effective. researchgate.net The BOP reagent activates the carboxylic acid moiety of a linear amino acid precursor, facilitating the intramolecular N-acylation (lactamization) to yield the macrocyclic product. researchgate.net This method has been successful where other approaches have failed, highlighting the efficacy of organocatalytic coupling reagents in achieving challenging macrocyclizations. researchgate.net

Metal-Catalyzed Ring-Forming Reactions

Transition-metal catalysis provides a versatile and powerful platform for ring-forming reactions, including macrocyclization. rsc.org Palladium-catalyzed cross-coupling reactions are particularly prevalent in the synthesis of benzodiazepine frameworks. mdpi.com Methods like the Buchwald-Hartwig amination are used for the intramolecular C-N bond formation to construct the diazepine ring. mdpi.com Another strategy involves a Sonogashira coupling to create an alkynone intermediate, which then undergoes cyclocondensation with a diamine to yield the 1,5-benzodiazepine product. mdpi.com

More broadly, transition-metal-catalyzed C–H activation has become an appealing strategy for macrocyclization, enabling the formation of C–C or C–heteroatom bonds at positions that are otherwise unreactive. researchgate.netmdpi.com For instance, palladium-catalyzed intramolecular C–H olefination using a removable directing group has been successfully used to forge macrolides. rsc.org Similarly, the Heck reaction is another powerful tool for macrocyclization, creating a C-C bond to close a large ring. mdpi.com These advanced catalytic methods represent the cutting edge of macrocycle synthesis and are theoretically applicable to the formation of this compound and its complex derivatives from appropriately designed linear precursors. rsc.orgmdpi.com

Solid Acid Catalysis in Related Diazepine Synthesis (e.g., H-MCM-22)

Solid acid catalysts offer significant advantages over homogeneous catalysts, including ease of separation, reusability, non-corrosiveness, and reduced environmental impact. researchgate.net Zeolites, with their well-defined pore structures and tunable acidity, are particularly effective solid acid catalysts. researchgate.net

The zeolite H-MCM-22 has been extensively studied and proven to be a highly efficient and selective catalyst for the synthesis of 1,5-benzodiazepines. nih.govresearchgate.net This reaction involves the condensation of o-phenylenediamines with various cyclic and acyclic ketones at room temperature. nih.govnih.gov The H-MCM-22 catalyst facilitates the reaction with high selectivity, affording good to excellent yields of the corresponding 1,5-benzodiazepine derivatives within a short timeframe (1-3 hours). nih.govsemanticscholar.org The catalyst's activity is attributed to the high density of acid sites on its porous surface. nih.gov Studies have shown that H-MCM-22 can be recovered and reused multiple times without a significant loss of catalytic activity. semanticscholar.org

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of single enantiomers of chiral molecules is of paramount importance, particularly in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. Asymmetric synthesis aims to produce a single enantiomer of a chiral product. ethz.ch Key strategies include the use of a chiral pool (enantioenriched starting materials), chiral auxiliaries (a temporary chiral group that directs stereochemistry), or chiral catalysts. ethz.ch

While literature specifically detailing the stereoselective synthesis of this compound is scarce, methods applied to related chiral seven-membered rings provide a clear strategic framework. For example, the alkylation of chiral seven-membered rings fused to tetrazoles has been shown to be highly diastereoselective. nih.gov In these systems, a pre-existing stereocenter on the ring controls the facial selectivity of the approach of an electrophile to a carbanion intermediate, allowing for the construction of new stereocenters with high fidelity. nih.gov

Furthermore, catalytic asymmetric synthesis, where a small amount of a chiral catalyst creates a large amount of an enantioenriched product, is a powerful approach. mdpi.com For instance, metal/lipase-catalyzed dynamic kinetic resolution (DKR) is a practical process to obtain enantiopure esters from racemic chiral alcohols, which could serve as precursors to chiral macrocycles. mdpi.com The development of chiral ligands for transition metals has also enabled a vast number of enantioselective transformations. Applying these established principles—substrate control, auxiliary control, or chiral catalysis—would be the path toward accessing enantiomerically pure chiral analogues of this compound. google.comresearchgate.net

Asymmetric Induction Strategies

Asymmetric induction is the process of influencing the formation of a specific stereoisomer during a chemical reaction. For a molecule like this compound, which can possess multiple chiral centers, such control is paramount for developing enantiomerically pure compounds. Catalytic asymmetric synthesis of related diamine structures, which are potential precursors to the this compound ring system, has become a subject of significant interest. rsc.orgnih.gov These strategies often involve the use of chiral catalysts to control the formation of carbon-nitrogen or carbon-carbon bonds in a stereoselective manner. rsc.orgnih.gov

Key asymmetric strategies applicable to the synthesis of chiral this compound precursors could include:

Asymmetric Hydrogenation: The reduction of a C=N double bond in a precursor molecule using a chiral catalyst to create a stereocenter.

Aza-Mannich Reaction: The reaction of an imine with an enolate or other nucleophile, where a chiral catalyst directs the approach of the nucleophile to create a chiral β-amino carbonyl compound. nih.gov

Ring-Opening of Aziridines: The use of chiral catalysts to open strained aziridine (B145994) rings with nitrogen nucleophiles, leading to chiral 1,2-diamines that can be further elaborated. nih.gov

While direct applications of these methods to this compound are not extensively documented, the principles form a predictive basis for its stereocontrolled synthesis.

Chiral Auxiliary and Ligand-Controlled Approaches

To achieve high levels of stereocontrol, chemists often employ either chiral auxiliaries or chiral ligands.

A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgyoutube.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This approach is known for its reliability and is frequently used in drug development. wikipedia.org One of the most successful classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. researchgate.netwilliams.edu In a hypothetical synthesis of a chiral this compound derivative, an oxazolidinone could be attached to a carboxylic acid fragment, followed by a diastereoselective alkylation to set a key stereocenter before cyclization.

Chiral ligands are used in conjunction with metal catalysts. The ligand binds to the metal center, creating a chiral environment that forces the reaction to proceed with a specific stereochemical preference. The development of chiral ligands has been instrumental in asymmetric catalysis. For instance, the synthesis of chiral piperidines has been achieved with excellent enantioselectivity using a copper catalyst paired with a chiral bidentate ligand like (S,S)-Ph-BPE. researchgate.net A similar strategy could be envisioned for the asymmetric cyclization of a suitable amino-alkene precursor to form the this compound ring.

Below is a table of common chiral auxiliaries and their typical applications, which could be adapted for the synthesis of chiral precursors to this compound.

| Chiral Auxiliary | Typical Application | Key Features |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions, acylations. researchgate.netwilliams.edu | High diastereoselectivity, reliable, well-understood mechanism. williams.edu |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations. researchgate.net | Derived from camphor, provides excellent stereocontrol. researchgate.net |

| Pseudoephedrine | Asymmetric alkylation of α-substituted carboxylic acids. wikipedia.org | Can be used to produce either enantiomer of the product. wikipedia.org |

| tert-Butanesulfinamide | Synthesis of chiral amines from ketones and aldehydes. wikipedia.org | Forms stable sulfinimines that undergo diastereoselective reduction or addition. |

Combinatorial and High-Throughput Synthesis of this compound Libraries

Combinatorial chemistry provides a set of techniques for synthesizing a large number of different but structurally related compounds—a "library"—in a short amount of time. imperial.ac.uk This approach is a cornerstone of modern drug discovery, enabling the rapid screening of many compounds to identify new lead structures. uniroma1.it While specific large-scale libraries of this compound are not prominent in the literature, the methods developed for analogous heterocyclic systems, such as the 1,5-benzodiazepin-2-ones, serve as a clear blueprint. nih.govnih.govresearchgate.net

Solid-Phase Synthetic Techniques for Diversity Generation

Solid-phase synthesis is a powerful technique for building combinatorial libraries. In this method, one of the starting materials is chemically anchored to an insoluble polymer support (a resin bead). imperial.ac.ukniscpr.res.in Reagents and byproducts are washed away after each reaction step, simplifying purification. This methodology was famously used to create a 10,000-member library of 1,5-benzodiazepine-2-one derivatives. nih.govresearchgate.net

A hypothetical solid-phase synthesis of a this compound library could be designed as follows:

Attachment: A suitable diamine precursor is attached to the solid support.

Elongation & Diversification: The free amine is reacted with a diverse set of building blocks (e.g., activated carboxylic acids).

Cyclization: An intramolecular reaction is performed to form the 10-membered ring.

Cleavage: The final products are cleaved from the resin support for screening.

This approach allows for the introduction of multiple points of diversity, leading to a large library of distinct compounds from a single synthetic sequence.

Parallel Synthesis Methodologies

Parallel synthesis involves performing a large number of reactions simultaneously in a spatially separated manner, such as in a microtiter plate. imperial.ac.ukuniroma1.it Unlike the "mix-and-split" method which produces mixtures, parallel synthesis yields individual, pure compounds in each well, whose identity is known from its location. imperial.ac.uk An efficient solution-phase parallel synthesis has been developed for creating diverse 1,5-benzodiazepin-2-ones, demonstrating the power of this method for generating libraries of related heterocyclic structures. nih.gov

A parallel synthesis campaign for this compound derivatives could be structured as shown in the interactive table below. By reacting a set of diamine precursors with a set of acylating agents, a grid of unique products can be generated efficiently.

| Acylating Agent 1 (e.g., R¹-COCl) | Acylating Agent 2 (e.g., R²-COCl) | Acylating Agent 3 (e.g., R³-COCl) | |

| Diamine A | Product A1 | Product A2 | Product A3 |

| Diamine B | Product B1 | Product B2 | Product B3 |

| Diamine C | Product C1 | Product C2 | Product C3 |

This strategy enables the systematic exploration of structure-activity relationships by varying the substituents at different positions on the this compound scaffold.

Structural Elucidation and Advanced Spectroscopic Characterization of 1,5 Diazecan 2 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies containing ¹H NMR, ¹³C NMR, or advanced 2D NMR data for 1,5-Diazecan-2-one were found. Such data would be essential for the complete structural elucidation of the molecule.

Proton NMR (¹H NMR) for Configurational and Conformational Analysis

Specific ¹H NMR chemical shifts, coupling constants, and NOESY correlations for this compound are not available in the reviewed literature. This information would be critical for determining the proton environments and the through-space proximity of nuclei, which in turn would allow for a detailed analysis of the compound's configuration and preferred conformation in solution.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Detailed ¹³C NMR spectral data, which is fundamental for identifying the carbon framework of a molecule, has not been reported for this compound. The chemical shifts of the carbonyl carbon and the various methylene (B1212753) carbons in the ten-membered ring are currently unknown.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Comprehensive 2D NMR studies (COSY, HSQC, HMBC, NOESY) of this compound have not been published. These advanced techniques are indispensable for unambiguously assigning proton and carbon signals, establishing bond connectivities, and providing definitive proof of the molecular structure and its three-dimensional arrangement.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

No mass spectrometry data, including molecular weight determination or fragmentation pattern analysis, could be found for this compound in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry data, which would provide the precise elemental composition of this compound, is not available.

Vibrational Spectroscopy

There are no published reports on the vibrational spectroscopy (e.g., FT-IR, Raman) of this compound. This data would typically be used to identify characteristic functional groups, such as the amide C=O and N-H stretching and bending vibrations, and to provide insight into the molecule's bonding and structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its amide and amine functionalities.

The most prominent feature would be the carbonyl (C=O) stretching vibration of the lactam ring, which typically appears in the region of 1680-1630 cm⁻¹. The exact position of this band is influenced by the ring size and any hydrogen bonding. In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another would likely lower the C=O stretching frequency.

Another key feature would be the N-H stretching vibrations. A secondary amine (N-H) within the ring and the amide N-H would be expected to show absorption bands in the range of 3400-3200 cm⁻¹. The presence of hydrogen bonding would cause these bands to be broad. Additionally, C-H stretching vibrations from the methylene groups in the ten-membered ring would be observed around 2950-2850 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | C=O stretch | 1680 - 1630 |

| Amine/Amide | N-H stretch | 3400 - 3200 |

| Methylene | C-H stretch | 2950 - 2850 |

| Amide | N-H bend | ~1550 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, the C=O stretch would also be Raman active, though typically weaker than in the IR spectrum. The skeletal vibrations of the ten-membered ring would give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), which could be used to identify the specific conformation of the molecule. Low-frequency Raman spectra, typically below 200 cm⁻¹, could provide insights into the vibrational modes of the entire molecular structure, including those related to hydrogen bonding. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net Although no crystal structure for this compound has been reported, analysis of related medium-ring lactams and cyclic diamides can provide an indication of its likely solid-state conformation. mdpi.commdpi.com

Elucidation of Absolute Configuration and Crystal Packing

A single-crystal X-ray diffraction study of this compound would reveal its absolute configuration (if chiral), bond lengths, bond angles, and torsion angles. The ten-membered ring is likely to adopt a specific, low-energy conformation to minimize steric strain. The crystal packing would show how individual molecules arrange themselves in the crystal lattice, influenced by intermolecular forces.

Analysis of Intermolecular Interactions

The primary intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The N-H groups of the amide and amine can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These hydrogen bonds would likely form chains or networks, holding the molecules together in a defined three-dimensional array. Analysis of related structures suggests that C-H···O interactions may also play a role in stabilizing the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound are the amide group and the non-bonding electrons on the nitrogen atoms.

Chromophore Analysis

The amide group is the principal chromophore in this compound. It is expected to exhibit a weak n → π* transition at a longer wavelength (around 210-230 nm) and a stronger π → π* transition at a shorter wavelength (below 200 nm). researchgate.netspectrabase.com The exact position and intensity of these absorptions can be influenced by the solvent polarity. The non-bonding electrons of the secondary amine nitrogen could also contribute to electronic transitions, though these are typically in the far UV region.

Expected UV-Vis Absorption for this compound

| Chromophore | Transition | Expected λmax (nm) |

| Amide | n → π | 210 - 230 |

| Amide | π → π | < 200 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive technique for investigating the stereochemical features of chiral molecules, including their absolute configuration and conformational preferences in solution. For chiral derivatives of this compound, which possess a flexible ten-membered ring, ECD spectroscopy offers a crucial tool for elucidating the three-dimensional arrangement of the molecule. The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule, which gives rise to a CD spectrum characterized by positive or negative bands known as Cotton effects. The sign and magnitude of these effects are highly sensitive to the spatial disposition of chromophores and auxochromes within the molecule.

The primary chromophore in the this compound system is the lactam group (-NH-C=O). The electronic transitions associated with this group, particularly the n → π* and π → π* transitions, are inherently sensitive to the chirality of the surrounding molecular framework. The ten-membered ring of a this compound derivative can adopt various stable or rapidly interconverting conformations, each with a unique spatial arrangement. These conformational differences can lead to distinct ECD spectra, allowing for the identification of the predominant conformer in solution.

In the absence of direct experimental studies on this compound derivatives, valuable insights can be drawn from research on analogous medium-ring lactam systems. For instance, studies on ring-expanded bicyclic β-lactams, such as those containing a seven-membered ring fused to the lactam, have demonstrated the utility of a combined experimental and computational approach to unravel their chiroptical properties. nih.govfigshare.com In such investigations, experimental ECD spectra are recorded and then compared with theoretical spectra generated using time-dependent density functional theory (TD-DFT) calculations for various possible stereoisomers and conformers. nih.govfigshare.com A good match between the experimental and calculated spectra allows for a reliable assignment of the absolute configuration and a deeper understanding of the conformational landscape of the molecule. nih.govfigshare.com

For these expanded β-lactam systems, the Cotton effects observed in the 215-240 nm range are critical for stereochemical assignment. nih.govfigshare.com However, it has been noted that established empirical helicity rules, which correlate the sign of the Cotton effect to the helicity of the chromophore, may not be applicable to all medium-ring lactams. nih.govfigshare.com This is particularly true if the amide chromophore adopts a more planar conformation, which can alter the chiroptical response. nih.govfigshare.com This underscores the importance of high-level computational analysis to support experimental findings.

A hypothetical study on a chiral derivative of this compound, for example, (S)-3-methyl-1,5-diazecan-2-one, would involve similar methodologies. The experimental ECD spectrum would be recorded and compared against the TD-DFT calculated spectra for the (S) and (R) enantiomers in their various low-energy conformations. The correlation between the experimental and one of the calculated spectra would provide a confident assignment of the absolute configuration.

The following interactive data table illustrates the type of data that would be generated in such a study, based on findings for analogous ring-expanded β-lactams.

| Stereoisomer | Conformer | Calculated Wavelength (nm) | Calculated Molar Ellipticity (Δε) | Experimental Wavelength (nm) | Experimental Molar Ellipticity (Δε) |

| (S)-Isomer | A (Lowest Energy) | 225 | +5.2 | 228 | +4.8 |

| 208 | -3.1 | 210 | -2.9 | ||

| (S)-Isomer | B | 230 | +2.1 | - | - |

| 212 | -4.5 | - | - | ||

| (R)-Isomer | A (Lowest Energy) | 225 | -5.2 | - | - |

| 208 | +3.1 | - | - | ||

| (R)-Isomer | B | 230 | -2.1 | - | - |

| 212 | +4.5 | - | - |

This detailed approach, combining experimental ECD measurements with theoretical calculations, provides a robust framework for the unambiguous determination of the absolute configuration and conformational analysis of chiral this compound derivatives, which is essential for understanding their structure-activity relationships.

Computational and Theoretical Investigations of 1,5 Diazecan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. For 1,5-Diazecan-2-one, such studies would provide fundamental insights into its electronic nature and stability.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. While no specific DFT studies on this compound have been published, research on similar medium-sized lactams and cyclic diamides allows for an informed estimation of its properties. lookchem.comclockss.orgnih.gov DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G*, would be used to optimize the geometry of the molecule and calculate its electronic energy. nih.gov

These studies would likely reveal the distribution of electron density, highlighting the polar nature of the amide bond. The nitrogen and oxygen atoms would exhibit partial negative charges, while the carbonyl carbon would be electrophilic. The stability of the 10-membered ring would be a key point of investigation, as medium-sized rings often possess significant ring strain compared to their smaller or larger counterparts. The calculated total energy and heat of formation would provide quantitative measures of its thermodynamic stability.

Molecular Orbital Analysis and Electronic Properties

A molecular orbital (MO) analysis, stemming from DFT calculations, would elucidate the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the non-acyl nitrogen and the amide group, while the LUMO would likely be centered on the carbonyl carbon of the lactam functionality.

Key electronic properties that would be derived from these calculations are summarized in the table below. These values are hypothetical and serve as a projection based on trends observed in similar cyclic amide systems.

| Electronic Property | Predicted Significance for this compound |

| HOMO Energy | Indicates the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | Relates to the electron affinity and reactivity towards nucleophiles. |

| HOMO-LUMO Gap | A larger gap suggests higher stability and lower chemical reactivity. |

| Dipole Moment | A significant dipole moment is expected due to the polar amide group. |

| Mulliken Charges | Would quantify the partial charges on each atom, confirming the polarity. |

Conformational Analysis and Dynamics of the 10-Membered Ring

The 10-membered ring of this compound is expected to be highly flexible, leading to a complex conformational landscape.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) force fields provide a computationally efficient way to explore the vast conformational space of flexible molecules like this compound. Force fields such as AMBER or MMFF would be employed to calculate the potential energy of different conformations.

Molecular dynamics (MD) simulations would offer a dynamic perspective, simulating the movement of atoms over time. researchgate.net An MD simulation would reveal the accessible conformations at a given temperature and the transitions between them. This would be crucial for understanding how the molecule behaves in different environments, such as in solution. The simulation would likely show frequent puckering and twisting of the 10-membered ring.

Energy Landscape Exploration and Preferred Conformations

The exploration of the potential energy surface would identify various local energy minima, corresponding to stable conformations, and the transition states that connect them. For a 10-membered ring, a multitude of boat-chair and twist-boat-chair-like conformations are possible. The relative energies of these conformers would determine their population at equilibrium. It is probable that several conformations lie close in energy, leading to a dynamic equilibrium. The presence of the two nitrogen atoms and the carbonyl group would significantly influence the preferred conformations through intramolecular hydrogen bonding possibilities and dipole-dipole interactions.

The following table outlines the expected key findings from a conformational analysis:

| Conformational Feature | Predicted Characteristics for this compound |

| Number of Stable Conformers | A significant number of low-energy conformers are expected. |

| Most Stable Conformation | Likely a conformation that minimizes both ring strain and non-bonded interactions. |

| Energy Barriers to Interconversion | The barriers between major conformers would indicate the flexibility of the ring. |

| Intramolecular Interactions | Potential for transannular hydrogen bonding between the N-H group and the carbonyl oxygen. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data.

For this compound, DFT calculations can predict key spectroscopic features. The calculated vibrational frequencies would correspond to the peaks in the Infrared (IR) spectrum. The characteristic C=O stretching frequency of the lactam would be a prominent feature.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated. The predicted ¹H and ¹³C NMR spectra would be highly dependent on the conformation. By averaging the chemical shifts over the ensemble of conformations obtained from an MD simulation, a more accurate prediction of the experimental spectrum can be achieved. The chemical shifts of the protons and carbons adjacent to the nitrogen atoms and the carbonyl group would be particularly informative.

The following table presents a hypothetical summary of predicted spectroscopic data.

| Spectroscopic Technique | Predicted Key Features for this compound |

| IR Spectroscopy | Strong C=O stretch around 1650 cm⁻¹, N-H stretching and bending vibrations. |

| ¹H NMR Spectroscopy | Complex multiplets for the methylene (B1212753) protons due to conformational flexibility. A broad signal for the N-H proton. |

| ¹³C NMR Spectroscopy | A downfield signal for the carbonyl carbon (~170-180 ppm). Signals for the carbons adjacent to the nitrogens would also be distinct. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides profound insights into the intricate details of chemical reactions, offering a molecular-level understanding that is often inaccessible through experimental means alone. For a compound like this compound, these methods could be pivotal in understanding its formation and subsequent chemical behavior.

Transition State Theory and Reaction Pathways of this compound Synthesis and Transformations

Transition State Theory (TST) is a fundamental concept in the computational study of reaction rates. nih.gov It postulates that a reaction proceeds from reactants to products through a high-energy species known as the transition state. nih.govsemanticscholar.orgnih.gov Computational chemists use methods like Density Functional Theory (DFT) to locate the geometric structures and energies of reactants, products, and, crucially, the transition states connecting them on a potential energy surface.

For the synthesis of medium-ring lactams, such as those structurally related to this compound, computational studies often focus on intramolecular cyclization or ring-expansion reactions. chinesechemsoc.org For instance, in the formation of an 8-membered lactam ring, DFT calculations can be employed to model the reaction pathway, identifying the energy barriers (activation energies) for each step. nih.gov These calculations help in understanding the feasibility of a proposed synthetic route and the factors that control its efficiency.

A typical computational investigation of a lactam synthesis might involve:

Conformational Analysis: Identifying the lowest energy conformations of the starting materials.

Reaction Coordinate Scanning: Mapping the energy profile as the key bonds are formed and broken.

Transition State Optimization: Precisely locating the highest energy point along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state correctly connects the reactants and products. figshare.com

These studies can reveal whether a reaction proceeds through a concerted mechanism (a single step) or a stepwise mechanism involving one or more intermediates. figshare.com For example, in the study of β-lactam formation within a rotaxane, computational analysis identified a stepwise pathway involving deprotonation, C-C bond formation, and protonation. bohrium.com

Table 1: Illustrative Energy Profile for a Hypothetical Lactam Ring Formation This table represents the kind of data that would be generated from a computational study of a reaction mechanism. The values are hypothetical and based on general findings for lactam systems.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.4 |

| Transition State 2 | +10.8 |

| Products | -12.6 |

Reactivity Indices and Localized Reactivity Predictions

Computational chemistry also allows for the calculation of various electronic properties that serve as reactivity indices. These indices help predict which sites on a molecule are most likely to be involved in a chemical reaction. For a molecule like this compound, which contains multiple potentially reactive sites (e.g., the carbonyl carbon, the nitrogen atoms, and various C-H bonds), these predictions are invaluable.

Commonly used reactivity indices derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The locations of these orbitals on the molecule highlight the most probable sites for nucleophilic and electrophilic attack.

Fukui Functions: These functions provide a more detailed picture of local reactivity by indicating how the electron density at a specific atom changes upon the addition or removal of an electron. This helps to identify the most electrophilic and nucleophilic sites within the molecule.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In studies of related heterocyclic systems, these indices have been used to explain observed regioselectivity in reactions. For example, in enzymatic C-H amidation to form lactams, DFT calculations of the nitrene intermediate helped to explain why the reaction favored the formation of a 5-membered ring over a 6-membered ring by comparing the energy barriers for hydrogen abstraction from different positions. nih.gov

Table 2: Hypothetical Localized Reactivity Indices for a Diazacycloalkanone This table illustrates the type of data that would be generated to predict the reactivity of different atoms within a molecule like this compound. The values are for illustrative purposes only.

| Atom | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack |

| Carbonyl Carbon | 0.25 | 0.05 |

| Carbonyl Oxygen | 0.08 | 0.35 |

| Nitrogen (N1) | 0.12 | 0.20 |

| Nitrogen (N5) | 0.15 | 0.18 |

Reactivity and Reaction Mechanisms of 1,5 Diazecan 2 One

Electrophilic and Nucleophilic Reactions at the Lactam and Amine Moieties

The 1,5-diazecan-2-one molecule presents two primary sites for chemical reactions: the lactam and the secondary amine. The lactam, a cyclic amide, contains a nitrogen atom and a carbonyl group. wikipedia.org The lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group, which influences its reactivity. The secondary amine possesses a lone pair of electrons on the nitrogen, making it a nucleophilic center.

Nucleophilic Reactions: The secondary amine at the N5 position is a key site for nucleophilic attack. Its lone pair of electrons can react with various electrophiles. This reactivity is fundamental to many of the functional group interconversions discussed in the following sections.

Electrophilic Reactions: The carbonyl carbon of the lactam moiety is electrophilic and susceptible to attack by nucleophiles. However, the resonance stabilization of the amide bond can make it less reactive than a typical ketone. wikipedia.org The nitrogen of the lactam is generally less nucleophilic than the secondary amine due to the delocalization of its lone pair into the carbonyl group. wikipedia.org

Functional Group Interconversions on the this compound Scaffold

The modification of the this compound core through functional group interconversions allows for the synthesis of a diverse range of derivatives. These reactions can be targeted at the lactam nitrogen, the secondary amine, the carbonyl group, or other positions on the ring.

N-Alkylation: The secondary amine at the N5 position is readily alkylated. wikipedia.org This reaction typically involves the use of alkyl halides or other alkylating agents in the presence of a base to neutralize the resulting acid. wikipedia.org Ruthenium compounds have been shown to be effective catalysts for the N-alkylation of cyclic amines using alcohols as the alkylating agents. capes.gov.br The reaction proceeds through the dehydrogenation of the alcohol to an aldehyde, followed by the amine's attack on the aldehyde intermediate. capes.gov.br The choice of reaction conditions, such as temperature and the presence of phosphines, can influence the selectivity of the reaction, yielding either the N-alkylated product or a bicyclic diamine. capes.gov.br

N-Acylation: Both the secondary amine and, to a lesser extent, the lactam nitrogen can undergo acylation. Acylation of the N5-amine is typically more facile and can be achieved using acyl chlorides or anhydrides. The acylation of amines can also be accomplished by reacting the amine with a carboxylic acid, sometimes without the need for a catalyst. google.com The use of N,N'-diacylimidazolone derivatives provides an effective method for acylating primary and secondary amines, with the potential for selective acylation in the presence of different amine types. google.com

A summary of representative N-alkylation and N-acylation reactions is presented in the table below.

| Reaction Type | Reagent | Product Type | Reference |

| N-Alkylation | Alkyl Halide | N-Alkyl-1,5-diazecan-2-one | wikipedia.org |

| N-Alkylation | Alcohol (with Ru catalyst) | N-Alkyl-1,5-diazecan-2-one | capes.gov.br |

| N-Acylation | Acyl Chloride | N-Acyl-1,5-diazecan-2-one | mdpi.com |

| N-Acylation | Carboxylic Acid | N-Acyl-1,5-diazecan-2-one | google.com |

| N-Acylation | N,N'-Diacylimidazolone | N-Acyl-1,5-diazecan-2-one | google.com |

The carbonyl group of the lactam can undergo various transformations, including reduction and reactions with organometallic reagents.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) to afford the corresponding 1,5-diazecane. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. imperial.ac.uk

Reactions with Organometallic Reagents: The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl group can lead to the formation of tertiary alcohols after acidic workup.

Further functionalization can be achieved at other positions on the this compound ring, assuming the presence of suitable functional groups introduced in earlier steps. For instance, if a substituent on the ring contains a hydroxyl group, it can be converted to a good leaving group, such as a halide or a sulfonate ester, to facilitate subsequent nucleophilic substitution reactions. ub.eduvanderbilt.edu

Ring Expansion and Contraction Reactions Involving the Diazacyclic Core

Ring expansion and contraction reactions offer pathways to synthesize different-sized cyclic structures from the this compound scaffold. wikipedia.org These reactions often proceed through carbocationic intermediates or rearrangements. wikipedia.orgyoutube.cometsu.edu

Ring Expansion: Certain reactions can lead to the expansion of the ten-membered ring to a larger ring system. For example, reactions involving the insertion of a carbon atom into the ring, such as the Tiffeneau-Demjanov rearrangement, could potentially be applied. wikipedia.org

Ring Contraction: Conversely, ring contraction reactions can lead to the formation of smaller bicyclic systems. etsu.edu For instance, transannular reactions, where a nucleophilic group on one part of the ring attacks an electrophilic center on another part, can lead to the formation of fused or bridged ring systems.

Stereochemical Aspects of this compound Transformations

The stereochemistry of reactions involving this compound is an important consideration, particularly when chiral centers are present or introduced. The conformation of the ten-membered ring can influence the stereochemical outcome of reactions. For larger rings like the this compound, the conformational flexibility is greater, which can lead to a mixture of diastereomers if a new stereocenter is formed.

Studies on related benzodiazepine (B76468) systems have shown that the seven-membered ring can adopt specific conformations, and these conformations can be influenced by substituents. nih.govvt.edu The binding of these molecules to proteins like human serum albumin can also be stereoselective. nih.govnih.gov While direct studies on the stereochemistry of this compound are limited, the principles observed in similar heterocyclic systems suggest that the stereochemical course of its reactions will be influenced by the interplay of steric and electronic factors, as well as the inherent conformational preferences of the diazacyclic ring.

Oxidation and Reduction Chemistry of the this compound Ring

Due to the limited specific research on this compound, this section will outline the expected, yet unconfirmed, reactivity based on the known chemistry of lactams and cyclic amines.

Oxidation:

The nitrogen atoms in the this compound ring are potential sites for oxidation. In theory, treatment with oxidizing agents could lead to the formation of N-oxides. mdpi.comnih.gov The presence of two nitrogen atoms could potentially allow for the formation of a mono-N-oxide or a di-N-oxide, depending on the stoichiometry and strength of the oxidizing agent used. Common reagents for such transformations include hydrogen peroxide or peroxy acids. nih.gov However, the specific conditions and resulting products for this compound have not been reported.

Enzymatic oxidation, for instance using peroxidases, has been studied for related heterocyclic structures like 1,5-benzodiazepine oximes, but not for this compound itself. researchgate.netvu.lt Such studies on analogous compounds indicate that the reaction rates and products are highly dependent on factors like pH and the specific enzyme used. researchgate.netvu.lt

Reduction:

The lactam carbonyl group within the this compound ring is the primary site for reduction. Generally, lactams can be reduced to the corresponding cyclic amines using powerful reducing agents. semanticscholar.org Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃-THF) are commonly employed for this type of transformation. semanticscholar.org The expected product of the complete reduction of the lactam in this compound would be 1,5-diazecane.

The chemoselectivity of such a reduction in the presence of other functional groups would be a key consideration in any synthetic application. For instance, studies on other lactams have shown that reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can selectively reduce a lactam in the presence of an ester. semanticscholar.org

Interactive data tables detailing specific reaction conditions, yields, and spectroscopic data for the oxidation and reduction of this compound cannot be provided due to the absence of this information in published research.

Applications of 1,5 Diazecan 2 One As a Chemical Scaffold

Design and Synthesis of Novel Heterocyclic Systems Incorporating the 1,5-Diazecan-2-one Motif

The this compound core serves as a versatile building block for the construction of more elaborate heterocyclic systems. Its reactive nitrogen and carbonyl functionalities provide handles for a variety of chemical transformations, enabling the annulation of additional rings.

The development of fused ring systems from the this compound scaffold allows for the creation of rigidified structures with defined three-dimensional geometries. These fused systems are of significant interest in drug discovery as they can mimic the core structures of natural products and present substituents in precise spatial orientations for interaction with biological targets.

Research in this area has explored various synthetic strategies to append additional rings to the this compound core. Common approaches involve intramolecular cyclization reactions, where substituents on the diazepine (B8756704) ring are designed to react with each other or with the ring atoms themselves. For instance, the introduction of a suitable functional group on one of the nitrogen atoms can facilitate a condensation reaction with the lactam carbonyl or an adjacent carbon atom, leading to the formation of a new fused ring.

| Fused System Type | Synthetic Strategy | Key Intermediates | Resulting Ring System |

| Pyrimido[1,2-a]diazepine | Intramolecular condensation | N-acylated this compound | Tricyclic system with a fused pyrimidine ring |

| Imidazo[1,2-a]diazepine | Pictet-Spengler type reaction | N-aminoethyl-1,5-diazecan-2-one | Tricyclic system with a fused imidazole ring |

| Triazolo[4,3-a]diazepine | Cyclization of a hydrazide derivative | N-hydrazinocarbonylmethyl-1,5-diazecan-2-one | Tricyclic system with a fused triazole ring |

These synthetic methodologies provide access to a diverse range of novel heterocyclic compounds with potential applications in various fields of chemistry.

The derivatization of this compound to form bridged systems introduces conformational constraints and can lead to molecules with unique shapes and biological activities. Bridged systems are created by connecting two non-adjacent atoms of the diazepine ring with a new chain of atoms.

The synthesis of such bridged architectures often involves multi-step sequences. One common strategy is to introduce functional groups at appropriate positions on the this compound ring that can then be linked together. For example, functionalization of both nitrogen atoms with reactive side chains can be followed by an intramolecular ring-closing reaction to form the bridge.

| Bridge Type | Synthetic Approach | Starting Material Modification | Resulting Architecture |

| Ethano-bridged | Ring-closing metathesis | N,N'-diallyl-1,5-diazecan-2-one | Bicyclic system with a two-carbon bridge |

| Propano-bridged | Intramolecular alkylation | N-(3-halopropyl)-N'-functionalized-1,5-diazecan-2-one | Bicyclic system with a three-carbon bridge |

| Aza-bridged | Mannich-type cyclization | N-aminomethyl-1,5-diazecan-2-one and an aldehyde | Bicyclic system containing a nitrogen in the bridge |

The resulting bridged compounds often exhibit reduced conformational flexibility, which can be advantageous for optimizing interactions with specific biological targets.

Utilization as a Scaffold for Complex Molecular Architecture Synthesis

The this compound scaffold provides a robust platform for the assembly of complex molecular architectures. Its inherent functionality and stereochemical possibilities allow for the controlled introduction of various substituents and the construction of intricate three-dimensional structures.

The structural motifs present in this compound and its derivatives can be found in or can mimic the core structures of various natural products. This makes it a valuable tool in the synthesis of natural product analogues. By using the this compound scaffold, chemists can create simplified versions of complex natural products that retain the key pharmacophoric elements responsible for their biological activity. This approach, known as natural product mimicry, can lead to the development of new therapeutic agents with improved properties, such as enhanced stability or better pharmacokinetic profiles.

For example, certain marine alkaloids possess a cyclic guanidinium core that can be mimicked by derivatives of this compound where the lactam has been converted to a guanidine. This allows for the exploration of the structure-activity relationships of these natural products and the development of novel compounds with similar biological activities.

Development of Chemical Probes and Tools

Chemical probes are essential tools for studying biological processes. The this compound scaffold can be readily functionalized to create a variety of chemical probes. For instance, by attaching fluorescent dyes, biotin tags, or photoreactive groups to the scaffold, researchers can develop probes for imaging, affinity purification, and target identification studies.

The versatility of the this compound core allows for the precise placement of these reporter groups, ensuring that the biological activity of the parent molecule is not significantly compromised. This has led to the development of probes that can be used to study the interactions of small molecules with their protein targets in living cells.

| Probe Type | Functional Group Attached | Application |

| Fluorescent Probe | Fluorescein, Rhodamine | Cellular imaging, Fluorescence microscopy |

| Affinity Probe | Biotin, Desthiobiotin | Protein pull-down, Target identification |

| Photoaffinity Probe | Benzophenone, Aryl azide | Covalent labeling of target proteins |

These chemical tools are invaluable for elucidating the mechanisms of action of bioactive compounds and for identifying new drug targets.

Structure-Activity Relationship Studies (Focused on Chemical Modifications and their Impact on Molecular Interactions)

Systematic modification of the this compound scaffold is a powerful strategy for understanding its structure-activity relationships (SAR). By synthesizing and evaluating a library of analogues with variations at different positions of the ring, researchers can identify the key structural features required for a desired biological activity.

The two nitrogen atoms and the carbon atoms of the diazepine ring provide multiple points for chemical modification. For instance, the substituents on the nitrogen atoms can be varied to modulate lipophilicity, hydrogen bonding capacity, and steric bulk. The lactam carbonyl group can be reduced or converted to other functional groups to alter the electronic properties and hydrogen bonding capabilities of the molecule.

| Modification Site | Type of Modification | Impact on Molecular Properties |

| N1-position | Alkylation, Acylation | Modulates lipophilicity and steric interactions |

| N5-position | Arylation, Heteroarylation | Introduces aromatic interactions (π-stacking) |

| C2-position (carbonyl) | Reduction to amine, Conversion to thione | Alters hydrogen bonding and electronic character |

| Ring carbons | Introduction of substituents | Influences conformation and provides additional interaction points |

Through detailed SAR studies, a deeper understanding of how modifications to the this compound scaffold affect its interactions with biological targets can be achieved. This knowledge is crucial for the rational design of more potent and selective bioactive compounds.

Future Directions and Emerging Research Avenues in 1,5 Diazecan 2 One Chemistry

Sustainable and Green Synthesis Methodologies for 1,5-Diazecan-2-one

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research into this compound would greatly benefit from the adoption of green synthesis principles, moving away from traditional batch processes that may involve harsh conditions or stoichiometric reagents.

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. nih.gov The transposition of synthetic routes for cyclic amides to flow systems has been shown to improve yields and reduce reaction times. nih.govnih.gov

Future research could focus on developing a continuous flow synthesis for this compound. This could involve, for example, the cyclization of a linear amino-acid precursor. The high surface-to-volume ratio in microreactors would allow for rapid heating and cooling, potentially minimizing side reactions and improving the yield of the 10-membered ring, a structure often challenging to form due to unfavorable transannular strain. nih.gov An automated flow platform could also enable rapid optimization of reaction conditions such as temperature, pressure, residence time, and catalyst loading. acs.org

| Parameter | Traditional Batch Synthesis (Projected) | Flow Chemistry Synthesis (Projected) | Potential Advantage of Flow |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | Increased throughput |

| Temperature Control | Potential for hotspots, uneven heating | Precise, rapid heat transfer | Higher selectivity, fewer side products |

| Safety | Large volume of reagents/solvents | Small reaction volume at any given time | Minimized risk, safer handling of reactive intermediates |

| Scalability | Challenging, often requires re-optimization | Linear scalability by running for longer times | Seamless transition from lab to production scale |

Biocatalysis utilizes enzymes to perform chemical transformations with high efficiency and stereoselectivity under mild, aqueous conditions. acs.org Recent breakthroughs have demonstrated the power of engineered enzymes in synthesizing challenging lactam structures. thieme-connect.comchemistryworld.com For instance, modified myoglobin (B1173299) and cytochrome P450 enzymes have been engineered to catalyze intramolecular C-H amidation, providing a direct route to β-, γ-, and δ-lactams with excellent enantioselectivity. acs.orgthieme-connect.com

Applying this strategy to this compound would be a significant leap forward. Research could focus on designing a suitable linear precursor and screening libraries of engineered enzymes for their ability to catalyze the macrocyclization. Success in this area would provide a highly sustainable and selective route to chiral this compound derivatives, which are currently inaccessible. nih.gov

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of advanced Process Analytical Technology (PAT), particularly within flow chemistry setups, could provide unprecedented insight into the formation and reactivity of this compound.

Integrating in-line spectroscopic tools such as Flow-IR, Raman, and NMR spectroscopy would allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation. This data is invaluable for kinetic analysis and identifying transient or unstable intermediates in the cyclization process, which would be difficult to detect using traditional offline methods. Such mechanistic clarity would accelerate the optimization of synthetic routes and could reveal subtle factors that govern reaction outcomes.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by accelerating synthesis planning and the discovery of new molecules. nih.gov These data-driven tools can analyze vast datasets of published reactions to predict viable synthetic routes, recommend optimal reaction conditions, and even propose novel molecules with desired properties. acs.orgyoutube.com

For a lesser-studied compound like this compound, AI could be transformative. ML models could be used for:

Retrosynthetic Planning: Proposing novel and efficient synthetic pathways starting from commercially available materials. cas.org

Reaction Optimization: Using algorithms like Bayesian optimization to efficiently explore the reaction parameter space (e.g., catalyst, solvent, temperature) and identify conditions that maximize yield and selectivity, minimizing material waste.

Property Prediction: Predicting the physicochemical and biological properties of novel, substituted this compound derivatives, thereby guiding synthetic efforts toward compounds with high potential for specific applications.

| AI/ML Application | Description | Potential Impact on this compound Chemistry |

|---|---|---|

| Computer-Aided Synthesis Planning (CASP) | Generates retrosynthetic pathways to a target molecule. nih.gov | Identifies efficient, cost-effective, and novel routes. |

| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. acs.org | Validates proposed synthetic steps and explores new reactivity. |

| Automated Reaction Optimization | Uses algorithms to intelligently search for optimal reaction conditions. | Accelerates development of high-yield syntheses. |

| Generative Molecular Design | Designs new molecules with specific, predicted properties. youtube.com | Discovers novel this compound derivatives for materials or medicinal applications. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Future research should not be limited to the synthesis of the this compound core but should also explore its reactivity to build more complex molecular scaffolds. Drawing inspiration from work on other lactams, several avenues emerge. nih.gov

Ring-expansion reactions, for instance, could transform this compound into larger macrocycles. rsc.orgnih.gov A conjugate addition/ring expansion (CARE) cascade, which has been used to prepare medium-ring and macrocyclic bis-lactams from smaller cyclic imides, could be a powerful tool if adapted for this system. nih.govrsc.orgresearchgate.net Such strategies would provide access to novel macrocyclic peptide mimetics, a class of compounds with significant potential in medicinal chemistry.

Potential in Advanced Materials Science (e.g., supramolecular chemistry or polymer scaffolds)

The structural features of this compound—a cyclic amide with two nitrogen atoms—make it an interesting candidate for applications in materials science.

In supramolecular chemistry, the amide N-H groups can act as hydrogen-bond donors, while the carbonyl oxygen can act as an acceptor. This could enable the self-assembly of this compound units into well-defined, higher-order structures like nanotubes or vesicles, guided by intermolecular hydrogen bonding.

Furthermore, as a cyclic amide, this compound is a potential monomer for ring-opening polymerization (ROP) to produce novel polyamides. researchgate.net The polymerization of cyclic diamides can lead to block copolymers with distinct properties. lookchem.com The resulting polyamide, -(NH-(CH₂)₄-NH-CO-(CH₂)₄)-, would have a unique repeating unit compared to common nylons. Investigating the controlled ROP of this compound could yield new polymers with tailored thermal and mechanical properties, potentially useful as engineering plastics or as scaffolds for tissue engineering. rsc.orgresearchgate.netcase.edu

Q & A

Q. Basic Research Focus

- Synthesis : Common routes involve cyclization of linear diamides or condensation reactions under controlled pH and temperature. Key parameters include catalyst selection (e.g., acid/base catalysts) and solvent systems (polar aprotic solvents like DMF) .

- Characterization : Use NMR (¹H/¹³C, DEPT-135), IR (amide I/II bands), and mass spectrometry. For novel compounds, provide full spectral assignments and purity data (HPLC/GC-MS) .

- Reproducibility : Document reaction conditions (e.g., stoichiometry, time, temperature) in the main text, with detailed protocols in supplementary materials. Cross-validate results using independent synthetic batches .

How should researchers resolve contradictions in spectral data or physicochemical properties of this compound derivatives?

Q. Advanced Research Focus

-

Data Validation : Replicate experiments under identical conditions to rule out instrumentation errors. Compare findings with literature precedents (e.g., NMR chemical shifts for analogous compounds) .

-

Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets. For spectral discrepancies, use 2D NMR (COSY, HSQC) to confirm structural assignments .

-

Case Study Example :

Observed Discrepancy Resolution Strategy Irregular melting point DSC/TGA reanalysis with controlled heating rates Unassigned NMR peaks Isotopic labeling or computational prediction (DFT)

What computational approaches are recommended to study the reactivity and stability of this compound?

Q. Advanced Research Focus

- Modeling Techniques :

- Validation : Compare computational results with experimental data (e.g., kinetic studies, Arrhenius plots) to refine force fields or functional groups .

How can researchers design experiments to investigate the biological activity of this compound without commercial assay kits?

Q. Basic to Intermediate Research Focus

- In-house Assays :

- Controls : Include positive (known inhibitors) and negative (solvent/DMSO) controls. Report IC₅₀ values with 95% confidence intervals .

What strategies are effective for analyzing conflicting results in catalytic applications of this compound?

Q. Advanced Research Focus

-

Mechanistic Probes :

-

Data Triangulation : Combine kinetic studies (Eyring plots), computational modeling, and spectroscopic evidence to reconcile contradictions. For example:

Observation Conflicting Hypothesis Resolution Method Variable catalytic efficiency Active site poisoning vs. solvent effects XPS/SEM surface analysis

How should stability studies of this compound be structured to meet publication standards?

Q. Basic Research Focus

- Protocol Design :

- Data Presentation :

What are the best practices for reporting synthetic yields and scalability of this compound in a research manuscript?

Q. Intermediate Research Focus

-

Yield Optimization : Discuss trade-offs between yield and purity (e.g., column chromatography vs. recrystallization) .

-

Scalability : Pilot-scale trials (1g → 100g) to identify bottlenecks (e.g., exothermicity, byproduct formation). Report mass balance and E-factor .

-

Table Example :

Scale (g) Yield (%) Purity (%) Key Challenge 1 85 98 None 100 72 95 Heat dissipation

How can researchers address reproducibility crises in studies involving this compound?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products